molecular formula C20H21Cl2N3O2S B2510102 4-acetyl-N-(4-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]benzamide hydrochloride CAS No. 1052530-92-3

4-acetyl-N-(4-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]benzamide hydrochloride

Cat. No.: B2510102
CAS No.: 1052530-92-3
M. Wt: 438.37
InChI Key: FEBPQNMAVPKTQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Acetyl-N-(4-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]benzamide hydrochloride is a synthetic small molecule characterized by a benzothiazole core substituted with a 4-chloro group and a dimethylaminoethyl side chain. The compound features a benzamide linkage with a 4-acetylphenyl moiety, which contributes to its unique electronic and steric properties. The hydrochloride salt improves aqueous solubility, a critical factor for bioavailability in therapeutic applications.

Properties

IUPAC Name

4-acetyl-N-(4-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O2S.ClH/c1-13(25)14-7-9-15(10-8-14)19(26)24(12-11-23(2)3)20-22-18-16(21)5-4-6-17(18)27-20;/h4-10H,11-12H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEBPQNMAVPKTQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(=O)N(CCN(C)C)C2=NC3=C(S2)C=CC=C3Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-acetyl-N-(4-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]benzamide hydrochloride, commonly referred to as compound BC12365 , is a synthetic organic compound with a complex structure and significant biological activity. This compound, belonging to the benzothiazole family, has garnered attention for its potential applications in medicinal chemistry, particularly in the fields of antibacterial, antifungal, and anticancer research.

Structure and Composition

  • IUPAC Name : 4-acetyl-N-(4-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]benzamide hydrochloride
  • CAS Number : 1052530-92-3
  • Molecular Formula : C20H21Cl2N3O2S
  • Molecular Weight : 438.37 g/mol
  • SMILES Notation : CN(CCN(C(=O)c1ccc(cc1)C(=O)C)c1sc2c(n1)c(Cl)ccc2)C.Cl

The compound features a benzothiazole core substituted with an acetyl group and a dimethylaminoethyl side chain. The presence of chlorine atoms at specific positions enhances its biological activity and selectivity.

Antibacterial and Antifungal Properties

Research indicates that compounds within the benzothiazole family exhibit significant antibacterial and antifungal activities. Specifically, 4-acetyl-N-(4-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]benzamide hydrochloride has been shown to inhibit the growth of various bacterial strains by targeting essential enzymes such as DNA gyrase and dihydroorotase, which are crucial for nucleic acid synthesis in bacteria .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies suggest that it can induce apoptosis in cancer cells through the inhibition of tyrosine kinases involved in cell proliferation and survival pathways. This mechanism disrupts critical signaling pathways, leading to decreased viability of cancer cells .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : It inhibits key enzymes such as:
    • Dihydroorotase
    • DNA gyrase
    • Tyrosine kinase

These interactions disrupt essential cellular processes, leading to cell death in both bacterial and cancerous cells .

Study 1: Antibacterial Efficacy

A study conducted on various bacterial strains demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli at concentrations lower than those required for many conventional antibiotics. This suggests a potential role for the compound in treating resistant bacterial infections .

Study 2: Anticancer Activity

In vitro studies on human cancer cell lines revealed that treatment with the compound resulted in significant reductions in cell viability, particularly in breast and lung cancer models. The mechanism was linked to the activation of apoptotic pathways and inhibition of proliferation markers .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
4-acetyl-N-(4-chloro-1,3-benzothiazol-2-yl)benzamideStructureModerate antibacterial activity
4-acetyl-N-(5-chloro-1,3-benzothiazol-2-yl)benzamideStructureLower anticancer efficacy
4-acetyl-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzamideStructureEnhanced antifungal properties

The unique chlorine substitution pattern in the target compound significantly enhances its biological activity compared to similar compounds.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following characteristics:

  • Molecular Formula : C20H21ClN3O2S
  • Molecular Weight : 438.37 g/mol
  • IUPAC Name : 4-acetyl-N-(4-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]benzamide hydrochloride

The structure includes a benzothiazole moiety, which is known for its diverse biological activities. The presence of the dimethylamino group enhances its solubility and bioavailability.

Antimicrobial Properties

Research indicates that benzothiazole derivatives exhibit significant antimicrobial activity. Specifically, compounds similar to 4-acetyl-N-(4-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]benzamide hydrochloride have shown efficacy against various pathogens, including:

  • Mycobacterium tuberculosis : The compound has demonstrated potential as an anti-tubercular agent by inhibiting the growth of this bacterium through mechanisms involving the disruption of cell wall synthesis pathways .

Anticancer Activity

Studies have explored the anticancer properties of benzothiazole derivatives. For instance, compounds with similar structural motifs have been reported to induce apoptosis in cancer cells and inhibit tumor growth. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival .

Anti-inflammatory Effects

The compound's structural features suggest potential anti-inflammatory properties. Research on related compounds indicates that they can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), making them candidates for treating inflammatory diseases .

Synthetic Methods

The synthesis of 4-acetyl-N-(4-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]benzamide hydrochloride typically involves multi-step reactions that include:

  • Formation of the Benzothiazole Moiety : This is achieved through cyclization reactions involving appropriate precursors.
  • Acetylation : The introduction of the acetyl group can be done using acetic anhydride or acetyl chloride in the presence of a base.
  • Dimethylamino Ethylation : The dimethylamino group is introduced through alkylation reactions with dimethylamine derivatives.

These synthetic routes are crucial for producing the compound in sufficient yields for research purposes.

Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of various benzothiazole derivatives against Mycobacterium tuberculosis. The findings indicated that compounds with similar structures to 4-acetyl-N-(4-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]benzamide hydrochloride exhibited significant inhibition of bacterial growth in vitro .

Study 2: Cytotoxicity Against Cancer Cell Lines

Another research effort focused on evaluating the cytotoxic effects of benzothiazole derivatives on different cancer cell lines. The results showed that certain derivatives led to a marked reduction in cell viability, suggesting their potential as anticancer agents .

Comparison with Similar Compounds

N-(4-Chloro-1,3-Benzothiazol-2-yl)-N-[2-(Dimethylamino)Ethyl]-2-Methoxybenzamide Hydrochloride (CAS: 1216837-83-0)

  • Molecular Formula : C₁₉H₂₁Cl₂N₃O₂S
  • Molecular Weight : 426.4
  • Key Differences: Replaces the 4-acetyl group with a 2-methoxybenzamide. This may reduce metabolic stability due to higher susceptibility to oxidative demethylation .

4-Cyano-N-(2-(Diethylamino)Ethyl)-N-(4-Ethoxybenzo[d]Thiazol-2-yl)Benzamide Hydrochloride (CAS: 1215572-43-2)

  • Molecular Formula : C₂₃H₂₇ClN₄O₂S
  • Molecular Weight : 459.0
  • Key Differences: Incorporates a 4-cyano substituent on the benzamide and a diethylaminoethyl side chain. The diethylamino group increases lipophilicity (logP) compared to dimethylamino, which may affect blood-brain barrier penetration .

N-[2-(Dimethylamino)Ethyl]-N-(4-Ethyl-1,3-Benzothiazol-2-yl)-2-[(4-Methoxyphenyl)Sulfonyl]Acetamide Hydrochloride

  • Molecular Formula : C₂₂H₂₈ClN₃O₄S₂
  • Molecular Weight : 498.053
  • Key Differences: Substitutes the 4-chloro group with 4-ethyl and replaces the benzamide with a sulfonylacetamide.

Physicochemical Properties

Compound Molecular Weight Key Substituents logP (Predicted) Solubility (HCl Salt)
Target Compound ~450 (estimated) 4-Acetyl, 4-Cl, dimethylaminoethyl ~2.5 High in aqueous media
2-Methoxybenzamide analogue 426.4 2-Methoxy, 4-Cl ~2.8 Moderate
4-Cyanobenzamide analogue 459.0 4-Cyano, 4-OEt ~3.1 Moderate
Sulfonylacetamide analogue 498.05 Sulfonyl, 4-Et ~3.5 Low

Notes:

  • The 4-acetyl group in the target compound balances electron-withdrawing effects and metabolic stability.
  • Dimethylaminoethyl side chains improve solubility via protonation at physiological pH .

Q & A

Basic: What are the standard synthetic routes for this compound?

Answer:
The synthesis typically involves a multi-step approach:

  • Step 1: Formation of the benzamide core via coupling 4-acetylbenzoic acid derivatives with 4-chloro-1,3-benzothiazol-2-amine using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI .
  • Step 2: Introduction of the dimethylaminoethyl group via nucleophilic substitution under reflux in aprotic solvents (e.g., DMF) with potassium carbonate as a base .
  • Purification: Column chromatography or recrystallization, followed by HPLC to confirm purity (>95%) .
    Key Reagents: DMF, DCC, K₂CO₃.

Basic: How is structural confirmation performed?

Answer:

  • 1H/13C NMR: Assign peaks for acetyl (δ ~2.6 ppm), benzothiazole protons (δ 7.2–8.1 ppm), and dimethylaminoethyl groups (δ ~2.3–3.4 ppm) .
  • Mass Spectrometry (HRMS): Validate molecular ion [M+H]⁺ and fragmentation patterns matching the molecular formula.
  • IR Spectroscopy: Confirm amide C=O stretch (~1650 cm⁻¹) and benzothiazole C-S bonds (~690 cm⁻¹) .

Advanced: How can computational modeling optimize reaction conditions?

Answer:

  • Reaction Path Search: Use quantum chemical calculations (e.g., DFT) to simulate intermediates and transition states, identifying energy barriers for key steps like amide coupling .
  • Solvent Optimization: COSMO-RS simulations predict solvent effects on yield, favoring DMF or THF based on polarity .
  • Machine Learning: Train models on reaction databases to predict optimal stoichiometry and catalyst loading (e.g., Pd/C for reductions) .

Advanced: How to resolve discrepancies between purity and bioactivity?

Answer:

  • Impurity Profiling: Use LC-MS to detect trace byproducts (e.g., dechlorinated analogs) that may antagonize activity .
  • Bioassay Controls: Include positive/negative controls (e.g., known enzyme inhibitors) to validate assay specificity .
  • Isomer Analysis: Chiral HPLC to rule out stereochemical impurities affecting potency .

Advanced: What methodologies assess enzyme inhibition mechanisms?

Answer:

  • Kinetic Studies: Measure IC₅₀ values via fluorogenic substrate assays (e.g., for kinases or proteases) .
  • Surface Plasmon Resonance (SPR): Quantify binding affinity (KD) and stoichiometry for target enzymes .
  • Molecular Dynamics (MD): Simulate ligand-enzyme interactions to identify critical binding residues (e.g., benzothiazole stacking with hydrophobic pockets) .

Advanced: How to validate target engagement in cellular assays?

Answer:

  • Knockdown Studies: siRNA-mediated silencing of the putative target (e.g., EGFR or PI3K) to observe loss of compound efficacy .
  • Competitive Binding: Use fluorescent probes (e.g., FITC-labeled analogs) to demonstrate dose-dependent displacement in live-cell imaging .
  • Thermal Shift Assays: Monitor protein melting temperature shifts upon compound binding .

Advanced: Strategies to enhance stability in aqueous solutions?

Answer:

  • pH Optimization: Maintain pH 6.5–7.5 to prevent hydrolysis of the benzamide bond .
  • Lyophilization: Formulate as a lyophilized powder with cryoprotectants (e.g., trehalose) for long-term storage .
  • Chelating Agents: Add EDTA (1 mM) to mitigate metal-catalyzed degradation .

Advanced: Addressing inconsistent structure-activity relationship (SAR) data?

Answer:

  • Substituent Scanning: Synthesize analogs with systematic substitutions (e.g., chloro → fluoro) to isolate electronic effects .
  • QSAR Modeling: Use 3D descriptors (e.g., CoMFA) to correlate steric/electronic properties with activity .
  • Crystallography: Resolve X-ray structures of ligand-target complexes to validate binding hypotheses .

Basic: How is in vitro toxicity assessed?

Answer:

  • MTT Assays: Evaluate cytotoxicity in HEK293 or HepG2 cells at 24–72 hours; IC₅₀ > 50 µM indicates low toxicity .
  • hERG Inhibition: Patch-clamp assays to assess cardiac risk (IC₅₀ > 30 µM preferred) .
  • Metabolic Stability: Incubate with liver microsomes to measure half-life (t₁/₂ > 60 min desirable) .

Advanced: How to elucidate off-target effects?

Answer:

  • Proteomic Profiling: Use affinity pulldown with biotinylated probes and LC-MS/MS to identify interacting proteins .
  • Kinase Panel Screens: Test against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to assess selectivity .
  • CRISPR-Cas9 Screens: Genome-wide knockout libraries to detect synthetic lethal interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.